4,5-Dimethyl-2-(tributylstannyl)thiazole

CAS No.: 938181-92-1

Cat. No.: VC3747798

Molecular Formula: C17H33NSSn

Molecular Weight: 402.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 938181-92-1 |

|---|---|

| Molecular Formula | C17H33NSSn |

| Molecular Weight | 402.2 g/mol |

| IUPAC Name | tributyl-(4,5-dimethyl-1,3-thiazol-2-yl)stannane |

| Standard InChI | InChI=1S/C5H6NS.3C4H9.Sn/c1-4-5(2)7-3-6-4;3*1-3-4-2;/h1-2H3;3*1,3-4H2,2H3; |

| Standard InChI Key | QAPTXJNMSZQTDL-UHFFFAOYSA-N |

| SMILES | CCCC[Sn](CCCC)(CCCC)C1=NC(=C(S1)C)C |

| Canonical SMILES | CCCC[Sn](CCCC)(CCCC)C1=NC(=C(S1)C)C |

Introduction

Chemical Structure and Identification

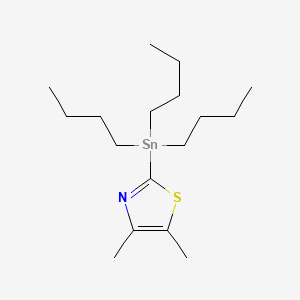

4,5-Dimethyl-2-(tributylstannyl)thiazole is a specialized organostannyl compound characterized by a thiazole core with specific substitution patterns. The compound is formally identified by the following parameters:

Table 1: Identification Parameters of 4,5-Dimethyl-2-(tributylstannyl)thiazole

| Parameter | Value |

|---|---|

| CAS Number | 35108-31-7 |

| Molecular Formula | C₁₇H₃₃NS₂Sn |

| Molecular Weight | 434.28200 g/mol |

| Exact Mass | 435.10800 |

| Common Synonyms | Tributylzinn(4,5-dimethyl-2-thiothiazol), 4,5-dimethyl-2-tributylstannanylsulfanyl-thiazole |

The molecular structure features a thiazole core (a five-membered heterocyclic ring containing nitrogen and sulfur atoms) with methyl groups at positions 4 and 5, and a tributylstannyl moiety attached via a sulfur atom at position 2 . This structural arrangement contributes to the compound's unique chemical reactivity and applications in organic synthesis.

Physical and Chemical Properties

Physical Properties

Based on available data, the physical properties of 4,5-Dimethyl-2-(tributylstannyl)thiazole include:

Table 2: Physical Properties of 4,5-Dimethyl-2-(tributylstannyl)thiazole

| Property | Value |

|---|---|

| Physical State | Not specified in available data |

| Density | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| PSA (Polar Surface Area) | 66.43000 Ų |

| LogP | 7.19780 |

The high LogP value of 7.19780 indicates that this compound is highly lipophilic, suggesting poor water solubility but excellent organic solvent solubility . The polar surface area of approximately 66.43 Ų suggests moderate potential for hydrogen bonding, which is consistent with the functional groups present in the molecule.

Chemical Reactivity

The chemical reactivity of 4,5-Dimethyl-2-(tributylstannyl)thiazole is primarily determined by the presence of the tributylstannyl group, which makes it particularly valuable in metal-catalyzed coupling reactions. The carbon-tin bond is susceptible to transmetalation, especially in the presence of palladium catalysts, facilitating carbon-carbon bond formation through Stille coupling reactions.

Similar tributylstannyl compounds have demonstrated utility in organic synthesis. For instance, 2-(tributylstannyl)thiazole has been employed in Stille coupling conditions with 2,4-dichloropyrimidine to afford substituted pyrimidines, albeit in low yield (10%) . This reactivity pattern suggests that 4,5-Dimethyl-2-(tributylstannyl)thiazole could serve similar synthetic functions, with the added structural features of the methyl groups at positions 4 and 5.

Synthetic Applications

Role in Organic Synthesis

The primary value of 4,5-Dimethyl-2-(tributylstannyl)thiazole lies in its application as a building block in organic synthesis. Specific applications include:

-

Cross-coupling Reactions: As an organostannyl reagent, this compound can participate in Stille coupling reactions, transferring the 4,5-dimethylthiazole moiety to various substrates. Similar compounds have been utilized in the synthesis of heterocyclic systems with biological relevance .

-

Synthesis of 2,4,5-Trisubstituted Thiazoles: This compound can serve as a precursor in the development of diversely substituted thiazole derivatives. The 2,4,5-trisubstituted thiazole scaffold has been recognized as a privileged structure in drug design with various pharmaceutical applications .

-

Functionalization of Complex Molecules: The ability to introduce a 4,5-dimethylthiazole unit selectively through metal-catalyzed coupling represents a valuable synthetic transformation for medicinal chemistry and materials science.

Biological Relevance and Applications

Thiazole Scaffold in Medicinal Chemistry

While 4,5-Dimethyl-2-(tributylstannyl)thiazole itself is primarily a synthetic intermediate rather than a pharmaceutical agent, the thiazole core represents an important structural motif in medicinal chemistry:

-

Antimicrobial Activity: Thiazole derivatives have demonstrated significant antibacterial properties against various gram-positive and gram-negative bacteria . Numerous studies have highlighted 2,4,5-trisubstituted thiazoles with potent antimicrobial activity compared to reference drugs.

-

Diverse Therapeutic Applications: According to the literature, the thiazole scaffold has been associated with anti-inflammatory, anticancer, antiviral, hypoglycemic, and antifungal activities . These biological activities make thiazole-containing compounds attractive targets for pharmaceutical development.

-

FDA-Approved Precedents: Several FDA-approved drugs containing thiazole moieties have achieved significant clinical success, including dasatinib and dabrafenib . This precedent enhances the value of synthetic intermediates like 4,5-Dimethyl-2-(tributylstannyl)thiazole in drug discovery programs.

Structural Relationship to Other Organostannyl Compounds

4,5-Dimethyl-2-(tributylstannyl)thiazole bears structural similarities to other organostannyl heterocycles that have been reported in the literature:

-

5-(Tributylstannyl)thiazole: This related compound (CAS: 157025-33-7) features the tributylstannyl group at position 5 of the thiazole ring rather than at position 2, resulting in different reactivity patterns and synthetic applications .

-

2-(Tributylstannyl)thiazole: This compound lacks the methyl substituents present in 4,5-Dimethyl-2-(tributylstannyl)thiazole but features the same positioning of the tributylstannyl group. It has been used in Stille coupling reactions for the synthesis of substituted pyrimidines .

The specific substitution pattern in 4,5-Dimethyl-2-(tributylstannyl)thiazole likely confers unique reactivity and selectivity profiles compared to these related compounds, offering distinct advantages for certain synthetic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume